molecular formula C12H21NO3 B8024314 trans 1-Boc-3-allyl-4-hydroxypyrrolidine

trans 1-Boc-3-allyl-4-hydroxypyrrolidine

Cat. No.: B8024314
M. Wt: 227.30 g/mol
InChI Key: XWAFVZGCUNQYNV-UWVGGRQHSA-N
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Description

trans 1-Boc-3-allyl-4-hydroxypyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, an allyl substituent at position 3, and a hydroxyl group at position 4, all in a trans stereochemical configuration. The Boc group enhances solubility and stability during synthetic processes, while the allyl moiety provides a reactive site for further functionalization (e.g., cross-coupling or oxidation reactions). This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAFVZGCUNQYNV-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Performance

ParameterValue
Substrate Concentration400 mM
CofactorNAD(P)H (0.5 mM)
Solvent SystemHEPES buffer (pH 8) + 10% i-PrOH
Conversion83–96%
Enantiomeric Excess>99% ee

This method leverages ATA-117-Rd11 and KRED-NADH-101 enzymes to sequentially reduce the ketone and aminate the intermediate. The use of isopropanol as a hydride donor ensures efficient cofactor recycling, while dimethyl sulfoxide (DMSO) enhances enzyme stability at 7% v/v.

Grignard-Based Synthesis from N-Boc-3-Pyrrolidinone

A widely adopted precursor route involves N-Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate), which undergoes Grignard addition to install the allyl group. Industrial protocols report 83.8% yield using methylmagnesium bromide (MeMgBr) in THF with ZnCl₂ and LiCl as Lewis acids.

Key Steps:

  • Grignard Addition :

    • Substrate: N-Boc-3-pyrrolidinone (1.6 kg scale)

    • Reagents: MeMgBr (3 M in Et₂O), ZnCl₂ (0.86 mol), LiCl (9.5 mol)

    • Conditions: -10°C, 0.5 h stirring

    • Outcome: tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

  • Allylation :

    • The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with allyl magnesium bromide.

    • Solvent: THF or Et₂O

    • Yield: 70–92%

This method is favored for its simplicity and compatibility with large-scale production, though it requires careful control of reaction temperature to prevent racemization.

Comparative Analysis of Synthetic Routes

MethodYieldeeScalabilityKey Advantage
Palladium-Catalyzed95%>98%HighSuppresses Boc migration
Photoenzymatic83–96%>99%ModerateExceptional stereocontrol
Grignard-Based70–92%N/AHighCost-effective precursors

The enzymatic route excels in enantioselectivity but faces challenges in enzyme availability and reaction time. Conversely, palladium-catalyzed allylation offers rapid, high-yielding synthesis but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated pyrrolidine derivative.

    Substitution: Formation of the free amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

  • Arginase Inhibition :
    • Arginase is an enzyme involved in the urea cycle and has been implicated in several diseases, including cancer and neurodegenerative disorders. Compounds derived from trans 1-Boc-3-allyl-4-hydroxypyrrolidine have shown potential as arginase inhibitors. For instance, research indicates that derivatives of this compound can inhibit human arginases (hARG-1 and hARG-2) with IC50 values in the low micromolar range, demonstrating their efficacy in modulating arginine metabolism .
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
    • The compound has also been explored for its inhibitory effects on nNOS, which is crucial for regulating nitric oxide levels in neuronal tissues. Studies have shown that certain derivatives exhibit selectivity towards nNOS, making them potential candidates for treating conditions related to excessive nitric oxide production, such as cerebral ischemia .
  • Antibacterial Activity :
    • Preliminary investigations into the antibacterial properties of this compound derivatives suggest potential applications in developing new antibiotics. The structural modifications can enhance activity against resistant bacterial strains .

Synthetic Applications

  • Peptide Synthesis :
    • The compound serves as a valuable intermediate in peptide synthesis, particularly due to its ability to form stable linkages with other amino acids. The introduction of the hydroxyl group enhances the reactivity of the pyrrolidine ring, facilitating coupling reactions .
  • Photoenzymatic Synthesis :
    • Recent advancements have demonstrated one-pot photoenzymatic methods to synthesize N-Boc derivatives of pyrrolidines, including this compound. This approach streamlines the synthesis process while maintaining high yields and enantiomeric purity .

Case Study 1: Development of Arginase Inhibitors

A study focused on synthesizing various analogues of this compound revealed that specific modifications could significantly enhance inhibitory potency against hARG enzymes. For example, introducing different substituents at the allylic position improved binding affinity and selectivity .

Case Study 2: nNOS Selectivity

Research involving racemic mixtures of this compound showed that specific enantiomers exhibited higher selectivity towards nNOS compared to other nitric oxide synthase isoforms. This finding underscores the importance of chirality in designing effective inhibitors .

Mechanism of Action

The mechanism of action of trans 1-Boc-3-allyl-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Similarity Metrics

The compound’s structural analogs share core motifs such as the Boc-protected amine, hydroxyl or related functional groups, and trans stereochemistry. Differences arise in substituent types (allyl vs. amino/methoxy), ring size (pyrrolidine vs. piperidine), and stereochemical orientation. Below is a comparative analysis based on CAS registry data and literature:

Table 1: Structural and Functional Comparison of trans 1-Boc-3-allyl-4-hydroxypyrrolidine with Analogs
Compound Name CAS Number Position 3 Substituent Position 4 Substituent Ring Type Similarity Score
This compound Not Provided Allyl Hydroxyl Pyrrolidine Reference (1.00)
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine 190792-74-6 Amino Hydroxyl Pyrrolidine 1.00
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate 1400562-12-0 Amino Methoxy Pyrrolidine 0.96
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate 1268511-99-4 Amino Hydroxyl Piperidine 0.91
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate 180 (Book Ref.) Fluoropyridinyl Hydroxymethyl Pyrrolidine N/A

Research Findings and Implications

  • Functionalization Potential: The allyl group in this compound has been leveraged in palladium-catalyzed cross-coupling reactions to generate complex heterocycles, as demonstrated in pyridine-linked derivatives (e.g., , pg. 180) .
  • Biological Activity: Amino-substituted analogs (CAS 190792-74-6) show enhanced inhibitory activity against serine proteases due to nucleophilic amine interactions, whereas the target compound’s allyl group may reduce direct enzyme engagement but improve pharmacokinetic properties .
  • Stability Metrics : Boc-protected piperidines (CAS 1268511-99-4) exhibit lower thermal stability than pyrrolidine analogs, attributed to ring strain differences .

Q & A

Q. Q1: What are the established synthetic routes for trans-1-Boc-3-allyl-4-hydroxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cycloaddition or functionalization of pyrrolidine scaffolds. For example, trans-substituted pyrrolidines can be synthesized via [3+2] cycloaddition reactions under kinetic control, where steric effects of the Boc (tert-butoxycarbonyl) group direct stereochemistry . Key variables include:

  • Temperature : Lower temperatures favor kinetic products (e.g., trans isomers).
  • Catalysts : Lewis acids like ZnCl₂ may stabilize transition states for allylation.
  • Protecting Groups : The Boc group enhances regioselectivity by sterically shielding specific positions during allylation .
    Characterization requires chiral HPLC or NOESY NMR to confirm stereochemistry.

Q. Q2: How can researchers optimize the Boc protection/deprotection steps for trans-1-Boc-3-allyl-4-hydroxypyrrolidine without compromising the hydroxyl or allyl groups?

Methodological Answer: Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in dichloromethane. Critical considerations:

  • pH Control : Avoid strongly acidic conditions (e.g., TFA) during deprotection, as they may protonate the allyl group, leading to undesired rearrangements.
  • Mild Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or photolytic cleavage for Boc removal while preserving sensitive functional groups .
    Monitor reactions via TLC or LC-MS to confirm intermediate stability.

Advanced Research Questions

Q. Q3: How do electronic effects of the allyl group influence the reactivity of trans-1-Boc-3-allyl-4-hydroxypyrrolidine in cross-coupling reactions (e.g., Heck, Suzuki)?

Methodological Answer: The allyl group’s electron-rich nature facilitates oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the Boc group may limit accessibility. Experimental strategies include:

  • Pre-activation : Convert the allyl group to a more reactive species (e.g., allyl boronate or triflate).
  • Ligand Screening : Bulky ligands (e.g., XPhos) improve regioselectivity in Suzuki couplings .
    Data contradictions (e.g., low yields in Heck reactions) may arise from competing β-hydride elimination; mitigate this using silver additives to stabilize palladium intermediates .

Q. Q4: What analytical techniques resolve discrepancies in NMR data for diastereomers of trans-1-Boc-3-allyl-4-hydroxypyrrolidine derivatives?

Methodological Answer: Diastereomers arising from hydroxyl or allyl group configurations require advanced NMR analysis:

  • NOESY/ROESY : Identify through-space correlations between the Boc group’s tert-butyl protons and adjacent substituents.
  • J-based Coupling Analysis : Measure coupling constants (³JHH) between C3-allyl and C4-hydroxyl protons to confirm trans geometry .
    Contradictions in chemical shifts (e.g., overlapping signals) may necessitate low-temperature NMR or derivatization (e.g., acetylation of the hydroxyl group) .

Q. Q5: How can enzymatic resolution improve enantiomeric excess (ee) in trans-1-Boc-3-allyl-4-hydroxypyrrolidine synthesis?

Methodological Answer: Enzyme-catalyzed kinetic resolution (e.g., using lipases or esterases) selectively hydrolyzes one enantiomer. For example:

  • Substrate Design : Introduce a hydrolyzable ester group at C4-hydroxyl.
  • Enzyme Screening : Candida antarctica lipase B (CAL-B) shows high selectivity for pyrrolidine substrates .
    Optimize reaction conditions (pH 7–8, 25–30°C) to maximize ee (>95%). Monitor progress via chiral GC or polarimetry.

Data Contradiction Analysis

Q. Q6: How should researchers address conflicting reports on the stability of trans-1-Boc-3-allyl-4-hydroxypyrrolidine under basic conditions?

Methodological Answer: Discrepancies may arise from impurities or solvent effects. Systematic approaches include:

  • Control Experiments : Replicate reactions under anhydrous vs. hydrated conditions (trace water accelerates Boc cleavage).
  • DFT Calculations : Model the energy barrier for base-induced elimination (e.g., loss of CO₂ from the Boc group).
  • In Situ Monitoring : Use IR spectroscopy to track carbonyl stretching frequencies (Boc group degradation) .

Q. Q7: What strategies reconcile divergent yields in allylation reactions of Boc-protected pyrrolidines?

Methodological Answer: Variable yields often stem from competing pathways (e.g., over-allylation or ring-opening). Mitigation strategies:

  • Stoichiometry Control : Limit allyl halide equivalents to 1.1–1.2.
  • Additives : Use NaI to enhance leaving-group ability in SN2 reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase side reactions; balance with THF .

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